![molecular formula C15H17N3O B262155 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide, also known as MBC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. MBC is a cyclopropane carboxamide derivative that belongs to the pyrazole family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis, drug delivery, and imaging. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has also been used as a building block for the synthesis of various compounds, including pyrazole-based inhibitors of enzymes, which have been studied for their potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is not well understood, but it has been suggested that it may act as a ligand for metal ions, such as copper and zinc, which are involved in various biological processes. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide may also interact with enzymes and receptors, leading to changes in their activity and function.
Biochemical and Physiological Effects
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential to form complexes with metal ions, which may interfere with experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide, including the synthesis of new derivatives with improved properties and the study of its potential applications in drug delivery and imaging. The development of new synthetic methods for N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide and its derivatives may also lead to the discovery of new compounds with unique properties and potential applications in various fields. Additionally, further research is needed to elucidate the mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method has been optimized, and it has been studied for its potential applications in catalysis, drug delivery, and imaging. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and has been studied for its potential applications in the treatment of various diseases. While N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has several advantages for lab experiments, its limitations must also be considered. Future research directions for N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide include the synthesis of new derivatives, the study of its potential applications in drug delivery and imaging, and the elucidation of its mechanism of action.
Synthesemethoden
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylhydrazine with 1-bromo-2-methylbenzene, followed by the reaction of the resulting product with cyclopropanecarboxylic acid. Another method involves the reaction of 2-methylbenzyl bromide with 3,5-dimethylpyrazole, followed by the reaction of the resulting product with cyclopropanecarboxylic acid. These methods have been optimized to improve the yield and purity of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide.
Eigenschaften
Produktname |
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide |
---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H17N3O/c1-11-4-2-3-5-13(11)9-18-10-14(8-16-18)17-15(19)12-6-7-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
LQUMDSBQZLPUPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CC3 |
Kanonische SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.